molecular formula C15H22N4O9S B12404397 Aminoacyl tRNA synthetase-IN-2

Aminoacyl tRNA synthetase-IN-2

Cat. No.: B12404397
M. Wt: 434.4 g/mol
InChI Key: LJAYPBDBLXVYJQ-TYLISRTCSA-N
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Description

Aminoacyl tRNA synthetase-IN-2 is a compound that inhibits the activity of aminoacyl tRNA synthetases These enzymes play a crucial role in protein synthesis by catalyzing the attachment of amino acids to their corresponding transfer RNAs (tRNAs) This process is essential for translating genetic information into functional proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminoacyl tRNA synthetase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary depending on the desired purity and yield. Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to ensure optimal reaction efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and consistency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Aminoacyl tRNA synthetase-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified versions of the compound with enhanced inhibitory activity or altered pharmacokinetic properties.

Scientific Research Applications

Aminoacyl tRNA synthetase-IN-2 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the mechanisms of aminoacyl tRNA synthetases and their role in protein synthesis.

    Biology: The compound is employed in research to investigate the biological functions of aminoacyl tRNA synthetases and their involvement in various cellular processes.

    Medicine: this compound has potential therapeutic applications, particularly in the development of novel antibiotics and anticancer agents. Its ability to inhibit protein synthesis makes it a promising candidate for targeting pathogenic bacteria and cancer cells.

    Industry: The compound is used in the biotechnology industry for the production of recombinant proteins and the development of new biotechnological processes.

Mechanism of Action

Aminoacyl tRNA synthetase-IN-2 exerts its effects by binding to the active site of aminoacyl tRNA synthetases, thereby inhibiting their catalytic activity. This inhibition prevents the attachment of amino acids to their corresponding tRNAs, ultimately disrupting protein synthesis. The compound’s molecular targets include the catalytic domains of aminoacyl tRNA synthetases, and its mechanism of action involves competitive inhibition.

Comparison with Similar Compounds

Aminoacyl tRNA synthetase-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity and selectivity for aminoacyl tRNA synthetases. Similar compounds include:

    Aminoacyl tRNA synthetase-IN-1: Another inhibitor of aminoacyl tRNA synthetases, but with different structural features and potency.

    Aminoacyl tRNA synthetase-IN-3: A compound with similar inhibitory activity but distinct pharmacokinetic properties.

    Aminoacyl tRNA synthetase-IN-4: An inhibitor with a broader spectrum of activity against various aminoacyl tRNA synthetases.

Properties

Molecular Formula

C15H22N4O9S

Molecular Weight

434.4 g/mol

IUPAC Name

(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H22N4O9S/c1-18-6(21)2-3-19(15(18)28)13-10(24)9(23)11(29-13)8(22)7(14(26)27)17-12(25)5(16)4-20/h2-3,5,7-11,13,20,22-24H,4,16H2,1H3,(H,17,25)(H,26,27)/t5-,7+,8-,9+,10+,11+,13+/m0/s1

InChI Key

LJAYPBDBLXVYJQ-TYLISRTCSA-N

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](S2)[C@H]([C@H](C(=O)O)NC(=O)[C@H](CO)N)O)O)O

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O

Origin of Product

United States

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